molecular formula C22H14ClN3S B15208278 N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine CAS No. 920520-02-1

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine

Cat. No.: B15208278
CAS No.: 920520-02-1
M. Wt: 387.9 g/mol
InChI Key: MUCYAODTPGRAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine is a heterocyclic compound featuring a 7-chloroquinoline core linked to a phenyl ring substituted with a 1,3-benzothiazole moiety. The quinoline scaffold is known for its pharmacological versatility, particularly in antimalarial and anticancer applications, while the benzothiazole group may enhance binding affinity through π-π stacking and hydrophobic interactions . The molecular formula is C₂₀H₁₃ClN₄S, with a molecular weight of 376.86 g/mol.

Properties

CAS No.

920520-02-1

Molecular Formula

C22H14ClN3S

Molecular Weight

387.9 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine

InChI

InChI=1S/C22H14ClN3S/c23-15-8-9-17-18(10-11-24-20(17)13-15)25-16-5-3-4-14(12-16)22-26-19-6-1-2-7-21(19)27-22/h1-13H,(H,24,25)

InChI Key

MUCYAODTPGRAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC4=C5C=CC(=CC5=NC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with other reagents to form the final compound. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions, have been employed to synthesize benzothiazole derivatives .

Industrial Production Methods

Industrial production methods for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s structural analogs are categorized based on modifications to the quinoline core, substituents on the phenyl ring, or replacement of the benzothiazole group. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Reported Activity Reference
Target Compound Quinolin-4-amine 3-(1,3-Benzothiazol-2-yl)phenyl C₂₀H₁₃ClN₄S 376.86 Not explicitly reported -
AS601245 Benzothiazol (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile C₁₉H₁₇N₅S 355.44 JNK inhibitor
7-Chloro-N-(4-fluoro-3-(piperidin-1-ylmethyl)phenyl)quinolin-4-amine (2f) Quinolin-4-amine 4-Fluoro-3-(piperidin-1-ylmethyl)phenyl C₂₁H₂₂ClFN₄ 400.88 Antimalarial (preclinical)
N-(4-(4-Aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine (13) Quinolin-4-amine 4-(4-Aminophenylsulfonyl)phenyl C₂₁H₁₅ClN₄O₂S 422.88 Anticancer (2–3× potency of doxorubicin)

Key Findings from Comparative Studies

Role of Benzothiazole vs. Other Heterocycles :

  • The benzothiazole group in the target compound may confer enhanced π-stacking and hydrophobic interactions compared to analogs with pyridine (AS601245) or sulfonyl groups (Compound 13). This could improve target binding in kinase or enzyme inhibition .
  • In contrast, AS601245’s pyridine-pyrimidine-acetonitrile substituent enables hydrogen bonding, making it a potent JNK inhibitor but less lipophilic than the target compound .

Impact of Amine Substituents: Derivatives with morpholine, piperidine, or tertiary amine substituents (e.g., 2f in Table 1) exhibit improved solubility due to their basic nitrogen atoms.

Anticancer Activity :

  • Compound 13, featuring a sulfonyl group, shows 2–3× higher cytotoxicity than doxorubicin in vitro, likely due to enhanced DNA intercalation or topoisomerase inhibition. The absence of a sulfonyl group in the target compound suggests divergent mechanisms of action .

Synthetic Accessibility :

  • Analogs like 2f and 2j (from ) are synthesized via reductive amination with yields of 20–42%, indicating moderate efficiency. The target compound’s synthesis may face challenges due to steric hindrance from the benzothiazole-phenyl group .

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties

Property Target Compound AS601245 Compound 13
LogP (Predicted) 4.2 3.1 2.8
Hydrogen Bond Donors 1 3 2
Hydrogen Bond Acceptors 5 7 7
Polar Surface Area (Ų) 65 98 115
  • Lipophilicity : The target compound’s higher LogP (4.2) suggests greater membrane permeability but may limit aqueous solubility.

Biological Activity

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine, a compound with the CAS number 920519-97-7, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H14ClN3SC_{22}H_{14}ClN_{3}S with a molecular weight of 387.9 g/mol. The compound consists of a benzothiazole moiety linked to a quinoline structure, which is significant for its biological activities.

Property Value
CAS Number920519-97-7
Molecular FormulaC22H14ClN3S
Molecular Weight387.9 g/mol
IUPAC NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminothiophenol with suitable aldehydes to form the benzothiazole ring, followed by subsequent reactions to form the complete compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various microbial strains by interfering with their enzymatic functions and DNA replication processes. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound's ability to inhibit cell proliferation has been confirmed in several cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus demonstrating potential for treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in PubMed highlighted the synthesis and in vitro activity of similar benzothiazole derivatives that showed potent inhibitory activity against Kv1.3 channels, suggesting a potential mechanism for antimicrobial action .
  • Anticancer Activity : A review on benzothiazole-based compounds discussed the anticancer mechanisms of similar structures, emphasizing their role in targeting specific pathways associated with tumor growth and survival .
  • Inflammation Modulation : Another research article focused on the anti-inflammatory effects of benzothiazole derivatives, indicating that compounds like this compound could serve as leads for developing new anti-inflammatory drugs .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • DNA Interaction : It can interfere with DNA replication in microbial cells.

These interactions contribute to its antimicrobial and anticancer effects.

Q & A

What are the standard synthetic protocols for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 7-chloroquinolin-4-amine derivatives with activated intermediates (e.g., brominated benzothiazole-phenyl moieties) under nitrogen atmosphere.
  • Step 2: Use triethylamine as a base in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to facilitate coupling.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethyl acetate) to achieve >95% purity .

How is the crystal structure of this compound determined?

Level: Basic
Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:

  • Data Collection: Use a single-crystal X-ray diffractometer with Mo/Kα radiation.
  • Structure Solution: Employ SHELXS/SHELXD for phase determination via direct methods.
  • Refinement: Optimize using SHELXL, adjusting bond lengths, angles, and thermal parameters. Validate with R-factors (<5% for high resolution) .

How do structural modifications influence its antiproliferative activity?

Level: Advanced
Methodological Answer:

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., trifluoromethyl at the quinoline 7-position) enhances cytotoxicity. For example, 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine showed 2–3× potency against MCF-7 cells compared to doxorubicin .
  • SAR Studies: Replace the benzothiazole moiety with thiazole or sulfonamide groups to modulate solubility and target affinity. Use in vitro cell viability assays (MTT/WST-1) for validation.

What methodologies assess its antimalarial efficacy against resistant Plasmodium strains?

Level: Advanced
Methodological Answer:

  • In Vitro Testing: Culture chloroquine-sensitive (NF54) and resistant (Dd2) P. falciparum strains. Measure IC50 via SYBR Green assays.
  • Heme Aggregation Inhibition (HAIA): Evaluate inhibition of β-hematin formation at an aqueous/n-octanol interface (HAIR50 values).
  • Lipophilicity: Determine distribution coefficients (logD) via shake-flask (water/n-octanol) to correlate with membrane permeability .

How can metal coordination enhance its pharmacological profile?

Level: Advanced
Methodological Answer:

  • Ruthenium Complexation: Synthesize [Ru(η<sup>6</sup>-cymene)Cl(L)]Cl complexes (where L = ligand derived from the compound).
  • Mechanistic Insight: The Ru-cymene scaffold improves cellular uptake and redox activity. For example, complexation of inactive ligands can restore antimalarial activity (IC50 < 100 nM) .

What analytical techniques confirm its purity and structural integrity?

Level: Basic
Methodological Answer:

  • HPLC: Use C18 columns (acetonitrile/water gradients) to confirm >97% purity.
  • NMR: Analyze <sup>1</sup>H/<sup>13</sup>C spectra for characteristic peaks (e.g., quinoline C4-amine at δ 6.8–7.2 ppm).
  • HRMS: Validate molecular weight (e.g., [M+H]<sup>+</sup> via ESI-TOF) .

How can computational modeling predict its binding to epigenetic targets like G9a?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with G9a’s histone methyltransferase domain.
  • MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess stability of the quinoline-benzothiazole core in the substrate-binding pocket.
  • QSAR: Derive predictive models using descriptors like polar surface area and logP to optimize inhibitory potency (e.g., IC50 < 1 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.